molecular formula C10H12F3NO B8362210 N-(1-ethoxy-2,2,2-trifluoroethyl)aniline

N-(1-ethoxy-2,2,2-trifluoroethyl)aniline

Cat. No.: B8362210
M. Wt: 219.20 g/mol
InChI Key: OFYKVJNVMFXXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Ethoxy-2,2,2-trifluoroethyl)aniline is a trifluoromethylated N,O-acetal derivative characterized by a trifluoroethyl group attached to the nitrogen of an aniline moiety, with an ethoxy substituent at the β-position. This compound serves as a key intermediate in synthesizing α-trifluoroethyl amines, which are valuable scaffolds in pharmaceutical chemistry due to the metabolic stability and bioavailability imparted by the trifluoromethyl group .

Synthesis: The compound is synthesized via Grignard addition to N-aryl hemiaminal ethers. Optimal conditions involve reacting 3-chloro-N-(1-ethoxy-2,2,2-trifluoroethyl)aniline with methylmagnesium bromide (MeMgBr, 2–3 equivalents) in dry THF under argon at −15°C, yielding up to 74% . Higher temperatures (>0°C) result in decomposition, highlighting the sensitivity of the trifluoromethyl N,O-acetal structure .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

N-(1-ethoxy-2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C10H12F3NO/c1-2-15-9(10(11,12)13)14-8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3

InChI Key

OFYKVJNVMFXXIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(F)(F)F)NC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Yield

The reactivity and yield of N-(1-ethoxy-2,2,2-trifluoroethyl)aniline derivatives depend on the electronic nature of the aryl ring and the choice of Grignard reagent:

Compound Aryl Substituent Grignard Reagent Temperature (°C) Yield (%) Key Observations
This compound Neutral MeMgBr −15 74 Electron-neutral rings favor clean reaction
3-Chloro-N-(2,2,2-trifluoro-1-phenylethyl)aniline 3-Chlorophenyl PhMgCl 0 16 Bulky aryl groups reduce yield
N-Benzyl-2-(trifluoromethyl)aniline 2-Trifluoromethyl Benzaldehyde RT 80 Reductive amination avoids Grignard steps

Key Insights :

  • Electron-deficient aryl rings (e.g., 3-chlorophenyl) enhance reactivity in Grignard additions, while electron-rich rings (e.g., methoxy-substituted) lead to sluggish reactions and lower yields .
  • Steric hindrance from substituents like phenyl (in 3a) reduces yields compared to smaller groups (e.g., methyl) .
Trifluoromethyl vs. Trifluoroethoxy Substituents
  • This compound: The ethoxy group stabilizes the N,O-acetal intermediate, enabling nucleophilic attack. Applications include drug precursors like morpholino- and triazole-substituted amines .
  • 2-(2,2,2-Trifluoroethoxy)Aniline : Contains a trifluoroethoxy group directly on the aromatic ring. This structure is less reactive in Grignard additions but may exhibit enhanced lipophilicity for agrochemical applications .
Heterocyclic Derivatives
  • N-[1-(5-Methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline : Incorporates a thiophene ring, broadening applications in materials science. The molecular weight (285.33 g/mol) and sulfur atom may influence pharmacokinetics .
  • N-(2,3,3,3-Tetrafluoro-2-phenoxypropyl)aniline: Features tetrafluoro and phenoxy groups, offering unique electronic properties for catalysis or liquid crystals .

Research Findings and Implications

  • Pharmaceutical Relevance : Trifluoroethyl amines derived from this compound show promise in drug design, particularly for kinase inhibitors and CNS agents, due to their enhanced metabolic stability .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring accelerate Grignard addition, while electron-donating groups (e.g., OMe) hinder reactivity .
  • Safety Considerations: Limited toxicological data exist for many analogues, necessitating careful handling during synthesis .

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